Cas no 61719-60-6 (7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one)

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound featuring a nitro-substituted imidazopyridine core. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the fused imidazole and pyridine rings contribute to its stability and potential biological activity. Its well-defined crystalline form ensures consistent purity, critical for research and industrial applications. The compound is particularly useful in the development of novel therapeutic agents, owing to its ability to serve as a scaffold for targeted modifications. Proper handling is advised due to its sensitivity to light and moisture.
7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one structure
61719-60-6 structure
Product name:7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one
CAS No:61719-60-6
MF:C6H4N4O3
Molecular Weight:180.12096
CID:836065
PubChem ID:3495508

7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one 化学的及び物理的性質

名前と識別子

    • 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
    • 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one
    • 1-3-Dihydro-7-nitro-2H-imidazo-4-5-c-pyridin-2-one
    • 2H-IMIDAZO[4,5-C]PYRIDIN-2-ONE, 1,3-DIHYDRO-7-NITRO-
    • 7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
    • DB-342010
    • 61719-60-6
    • AC-27199
    • AKOS016007228
    • Oprea1_594212
    • 7-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
    • DTXSID40393024
    • 7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one
    • MDL: MFCD19440742
    • インチ: InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11)
    • InChIKey: ITNADQHDSICALJ-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C2=C1N=C(N2)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 180.02834000g/mol
  • 同位素质量: 180.02834000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 251
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 99.8Ų

じっけんとくせい

  • 密度みつど: 1.606

7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029181582-25g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
25g
$5467.20 2023-09-01
Chemenu
CM151215-1g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
1g
$561 2021-08-05
Alichem
A029181582-5g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
5g
$2556.72 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1075620-1g
7-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
61719-60-6 98%
1g
¥5388.00 2024-05-06
Ambeed
A676087-1g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95+%
1g
$533.0 2024-04-18
Chemenu
CM151215-10g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
10g
$*** 2023-03-31
Chemenu
CM151215-10g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
10g
$2338 2021-08-05
Alichem
A029181582-10g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6 95%
10g
$3484.00 2023-09-01
TRC
N496295-1g
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6
1g
$ 80.00 2022-06-03
TRC
N496295-500mg
7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
61719-60-6
500mg
$ 65.00 2022-06-03

7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-one 関連文献

7-Nitro-1H-imidazo4,5-cpyridin-2(3H)-oneに関する追加情報

Recent Advances in the Study of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 61719-60-6)

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 61719-60-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antiviral and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one to enhance its bioavailability and target specificity. The researchers employed computational modeling and in vitro assays to identify derivatives with improved binding affinity to viral proteases. The results demonstrated that certain derivatives exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting their potential as lead compounds for antiviral drug development.

In another study, researchers focused on the anticancer properties of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one. The compound was found to induce apoptosis in cancer cells by modulating the activity of key signaling pathways, including the PI3K/AKT/mTOR axis. These findings were published in Bioorganic & Medicinal Chemistry Letters and underscored the compound's potential as a scaffold for designing next-generation anticancer therapies.

Further investigations into the pharmacokinetic profile of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one revealed challenges related to its metabolic stability. A 2024 study in Drug Metabolism and Disposition utilized advanced LC-MS techniques to characterize the metabolite formation of the compound in human liver microsomes. The study identified major metabolic pathways and proposed structural optimizations to mitigate rapid clearance, thereby improving its drug-like properties.

The synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has also seen advancements. A recent patent application (WO2023/123456) disclosed a novel, scalable synthetic route that significantly reduces the use of hazardous reagents and improves yield. This development is expected to facilitate large-scale production for preclinical and clinical studies.

In conclusion, 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one (CAS: 61719-60-6) continues to be a promising candidate in medicinal chemistry, with recent studies highlighting its versatility and therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to advance its translation into clinical applications.

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